molecular formula C15H20N4O3 B2444918 1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1421457-30-8

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2444918
CAS No.: 1421457-30-8
M. Wt: 304.35
InChI Key: BOVHRRXNZPOYBX-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a piperidine ring, and a pyrazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

The synthesis of 1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrrolidinone core, followed by the introduction of the piperidine ring and the pyrazine moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidinone derivatives: These compounds share the pyrrolidinone core and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring often show comparable pharmacological properties.

    Pyrazine derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

The uniqueness of this compound lies in its combined structural features, which confer distinct biological properties and make it a valuable compound for drug discovery and development .

Properties

IUPAC Name

1-methyl-4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-18-10-11(8-14(18)20)15(21)19-6-2-12(3-7-19)22-13-9-16-4-5-17-13/h4-5,9,11-12H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVHRRXNZPOYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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